N-(3-chloro-4-methylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide
Description
"N-(3-chloro-4-methylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide" is a synthetic small molecule characterized by a benzothiazin core fused with a trifluoromethyl group at position 6 and a keto group at position 3. The acetamide side chain is substituted with a 3-chloro-4-methylphenyl group, which confers distinct electronic and steric properties. The structural determination of such compounds often employs X-ray crystallography, with software suites like SHELXL () being pivotal for refinement .
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClF3N2O2S/c1-9-2-4-11(7-12(9)19)23-16(25)8-15-17(26)24-13-6-10(18(20,21)22)3-5-14(13)27-15/h2-7,15H,8H2,1H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXAUHBLLTYJKEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClF3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
N-(2-Cyanophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide () Substituent Variation: The phenyl group here is substituted with a 2-cyano group instead of 3-chloro-4-methyl. Steric Profile: The 2-cyano group introduces less steric bulk than the 3-chloro-4-methyl substitution, which may alter conformational flexibility and intermolecular packing .
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () Core Structure: Replaces the benzothiazin ring with a pyrazolone moiety. Substituents: The dichlorophenyl group and pyrazolone ring create a distinct electronic environment, with stronger electron-withdrawing effects from two chlorine atoms.
Conformational Flexibility and Dihedral Angles
highlights that substituents significantly influence molecular conformation. For example, in the dichlorophenyl-pyrazolone compound, three distinct conformers in the asymmetric unit exhibit dihedral angles between aromatic rings ranging from 54.8° to 77.5° . By analogy, the target compound’s 3-chloro-4-methylphenyl group may induce similar conformational variability, affecting its ability to adopt bioactive geometries. The trifluoromethyl group at position 6 on the benzothiazin ring likely enhances metabolic stability and lipophilicity compared to non-fluorinated analogues .
Physicochemical Properties
While direct data on the target compound’s properties are absent, inferences can be drawn from analogues:
- Solubility: The trifluoromethyl group and chloro substituents may reduce aqueous solubility compared to the cyano-substituted analogue (), which has a polar -CN group.
- Melting Points : The pyrazolone derivative () melts at 473–475 K, suggesting that the target compound’s melting point could similarly fall in a high range due to rigid aromatic systems and hydrogen-bonding capacity .
Table 1: Structural and Functional Comparison of Analogous Compounds
*Dihedral angles between aromatic rings or key moieties.
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